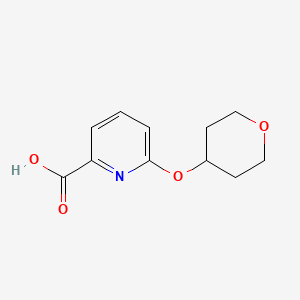

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Description

Properties

IUPAC Name |

6-(oxan-4-yloxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)9-2-1-3-10(12-9)16-8-4-6-15-7-5-8/h1-3,8H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWVONKWINVFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656424 | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-78-1 | |

| Record name | 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution

A widely cited method involves nucleophilic substitution of a halogenated pyridine precursor with tetrahydro-2H-pyran-4-ol. For example, 6-chloropyridin-3-ol reacts with tetrahydro-2H-pyran-4-ol under basic conditions to form the ether linkage.

Reaction Conditions:

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Temperature: 80–100°C

-

Time: 12–24 hours

This method avoids protection of the carboxylic acid group, as the reaction selectively targets the 6-position chlorine atom. However, competing side reactions at the 2-position carboxylic acid may necessitate purification via column chromatography.

Mitsunobu Etherification

The Mitsunobu reaction offers an alternative route for ether bond formation between 6-hydroxypicolinic acid and tetrahydro-2H-pyran-4-ol. This method requires activation of the alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure:

-

Protect the carboxylic acid as a methyl ester using methanol and catalytic sulfuric acid.

-

React the protected 6-hydroxypicolinate with tetrahydro-2H-pyran-4-ol under Mitsunobu conditions.

-

Deprotect the ester using aqueous NaOH or HCl to yield the final product.

Advantages:

Limitations:

-

Requires protection/deprotection steps

-

Sensitive to moisture and oxygen

Hydrolysis of Nitrile Intermediates

A third approach involves synthesizing a nitrile precursor, 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile , followed by acidic or basic hydrolysis to the carboxylic acid.

Example Protocol:

-

Synthesize the nitrile via nucleophilic substitution (similar to Section 2.1).

-

Hydrolyze with 6M HCl at reflux (110°C, 6 hours) or using H₂O₂ in alkaline conditions.

Key Data:

Comparative Analysis of Methods

*Yield estimated from analogous reactions in.

Optimization and Scale-Up Challenges

Solvent and Base Selection

Polar aprotic solvents like DMF enhance reaction rates in nucleophilic substitutions but complicate purification due to high boiling points. Switching to THF with NaH as the base reduces side reactions, albeit with lower yields (60–65%).

Chemical Reactions Analysis

Types of Reactions

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Picolinic Acid Derivatives

The following table highlights structural and functional differences between 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid and analogous compounds:

Key Observations :

- Hydrogen Bonding: The ether oxygen in the THP group provides hydrogen-bonding sites absent in methyl or amino-substituted derivatives, influencing receptor interactions .

- Synthetic Utility : Unlike 6-methylnicotinic acid (a vitamin B3 analog), the THP-substituted picolinic acid is tailored for complex molecule synthesis, as seen in its use for benzamide and pyrimidine derivatives in .

Bioactivity and Pharmacological Profiles

- 6-Methylpicolinic acid : Demonstrated metal-chelating properties in agricultural formulations but lacks the THP group’s metabolic stability .

- THP-Methylamine Analog () : The substitution of ether with methylamine enhances basicity, making it suitable for targeting basic residues in enzyme active sites .

- Nicotinic Acid Derivatives : 6-Methylnicotinic acid is associated with NAD+ biosynthesis, whereas the THP-picolinic acid’s applications are more aligned with synthetic medicinal chemistry .

Biological Activity

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of picolinic acid derivatives with tetrahydro-2H-pyran-4-yl-containing reagents. Common methods include:

- Reagents : Picolinic acid and tetrahydro-2H-pyran derivatives.

- Conditions : Organic solvents and catalysts are often used to facilitate the reaction, optimizing yield and purity through techniques such as crystallization or chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate enzyme activities or receptor functions, influencing several biological pathways. The specific mechanisms remain under investigation but suggest potential roles in:

- Inhibition of Phosphodiesterases (PDEs) : Similar compounds have been shown to elevate intracellular cAMP levels, impacting inflammatory responses and neurodegenerative disease pathways .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Activity : By inhibiting PDEs, it may reduce the expression of inflammatory cytokines like TNF and IL-17, which are involved in various inflammatory diseases .

- Neuroprotective Properties : Preliminary studies suggest potential benefits in neurodegenerative conditions by modulating cAMP signaling pathways .

- Kinase Inhibition : The compound has been compared to other kinase inhibitors, which play crucial roles in cellular signaling and proliferation. This suggests a possible application in cancer therapies where dysregulated kinase activity is a concern .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | Tetrahydropyran moiety | Involved in different chemical applications without significant neuroprotective effects. |

| Tetrahydropyran derivatives | Various substitutions | Generally used in organic synthesis but less explored for specific biological activities. |

Q & A

Basic: What are the key synthetic strategies for preparing 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid?

Answer:

The synthesis typically involves:

- Step 1: Functionalization of picolinic acid at the 6-position. Pyridine derivatives like 6-chloropicolinic acid (evidenced in pyridine catalogs) can serve as precursors via nucleophilic substitution .

- Step 2: Coupling the tetrahydro-2H-pyran-4-yloxy group using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) or SN2 reactions with pre-formed pyran-4-ol derivatives. Steric hindrance around the pyran oxygen must be minimized for efficient coupling .

- Step 3: Purification via column chromatography or recrystallization to achieve >97% purity, as emphasized in reagent catalogs .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR (¹H and ¹³C): Essential for verifying the pyran ring’s chair conformation (distinctive coupling constants) and the ether linkage’s position on the pyridine ring. For example, the deshielded proton adjacent to the oxygen in pyran appears at δ 3.5–4.5 ppm .

- FT-IR: Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.

- HPLC-MS: Validates purity and molecular ion mass (e.g., [M+H]+ = 253.2 g/mol) .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Answer:

- Method 1: Standardize solvent systems (e.g., DMSO, aqueous buffers) and temperature (25°C) for consistency. Solubility discrepancies often arise from polymorphic forms or residual solvents, which can be assessed via X-ray crystallography or thermogravimetric analysis (TGA) .

- Method 2: Use computational tools like COSMO-RS to predict solubility profiles based on the compound’s logP (estimated ~1.2) and hydrogen-bonding capacity .

Advanced: What strategies optimize the compound’s stability under physiological conditions for in vitro assays?

Answer:

- pH Control: Maintain buffers (e.g., PBS at pH 7.4) to prevent hydrolysis of the ether linkage.

- Light/Temperature: Store solutions in amber vials at –20°C to avoid photodegradation of the pyridine ring.

- Chelation Mitigation: Add EDTA (1 mM) to counteract metal-catalyzed degradation, as carboxylic acids may bind metal ions .

Basic: What are the primary applications of this compound in academic research?

Answer:

- Enzyme Inhibition Studies: The pyridine-carboxylic acid moiety may act as a chelator for metalloenzymes (e.g., histone demethylases).

- Prodrug Development: The tetrahydro-pyran group enhances lipophilicity, improving membrane permeability in cell-based assays .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking Simulations: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) by aligning the carboxylic acid with catalytic residues.

- MD Simulations: Assess conformational stability of the pyran ring in aqueous environments using GROMACS. Validate with experimental data (e.g., IC50 values) .

Basic: What are common impurities encountered during synthesis, and how are they removed?

Answer:

- Impurity 1: Unreacted 6-chloropicolinic acid (detectable via HPLC). Remove via selective extraction (pH-dependent solubility).

- Impurity 2: Pyran ring-opening byproducts (e.g., diols). Eliminate using silica gel chromatography with ethyl acetate/hexane gradients .

Advanced: How does stereochemistry of the tetrahydro-pyran ring affect bioactivity?

Answer:

- Conformational Analysis: Chair vs. boat conformers (via NMR or X-ray) influence spatial orientation. For example, axial substituents may hinder target binding.

- Enantiomer Separation: Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test activity differences in assays .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Gloves and goggles to avoid skin/eye irritation from carboxylic acid.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks of volatile reagents (e.g., DCC in coupling reactions) .

Advanced: How can metabolomic studies identify degradation pathways in biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.